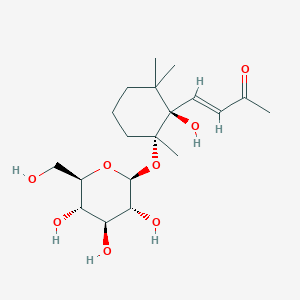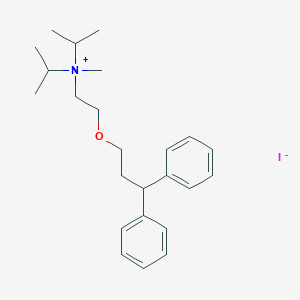
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide, commonly known as DIPPEMAI, is a quaternary ammonium salt that has been synthesized and studied for its potential use as a phase transfer catalyst in organic chemistry. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of DIPPEMAI as a phase transfer catalyst involves its ability to facilitate the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This is achieved through the formation of a complex between the catalyst and the reactant, which allows the reactant to cross the interface between the two phases.
Effets Biochimiques Et Physiologiques
While there is limited research on the biochemical and physiological effects of DIPPEMAI, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity or mutagenicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIPPEMAI as a phase transfer catalyst is its high selectivity and efficiency in promoting organic reactions. It is also relatively easy to handle and can be readily synthesized in the laboratory. However, one limitation is that it is not effective for all types of organic reactions and may require optimization for specific applications.
Orientations Futures
There are several potential future directions for research on DIPPEMAI, including:
1. Investigation of its use as a catalyst in more complex organic reactions, such as asymmetric synthesis and polymerization reactions.
2. Development of new synthetic routes for DIPPEMAI that are more efficient and environmentally friendly.
3. Exploration of its potential use in biomedical applications, such as drug delivery and imaging.
4. Investigation of its potential as a surfactant or emulsifier in various industrial applications.
In conclusion, DIPPEMAI is a promising compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for organic synthesis and catalysis, and further research may uncover additional applications and benefits.
Méthodes De Synthèse
The synthesis of DIPPEMAI involves the reaction of 2-(3,3-diphenylpropoxy)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then quaternized with diisopropyl sulfate to yield DIPPEMAI as a white solid.
Applications De Recherche Scientifique
DIPPEMAI has been studied for its potential use as a phase transfer catalyst in various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions. It has also been investigated as a reagent for the synthesis of various organic compounds, such as amides, esters, and ethers.
Propriétés
Numéro CAS |
102571-24-4 |
|---|---|
Nom du produit |
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide |
Formule moléculaire |
C24H36INO |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canonique |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonymes |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



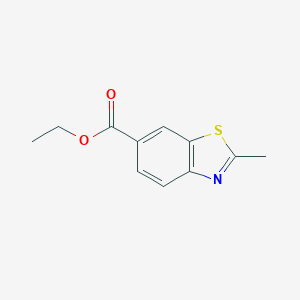
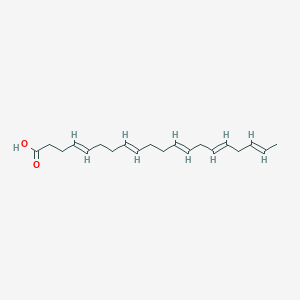
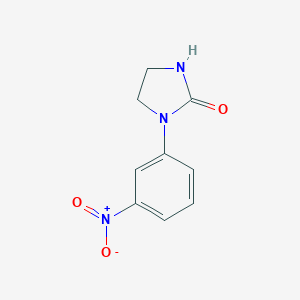
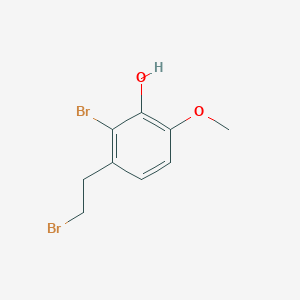
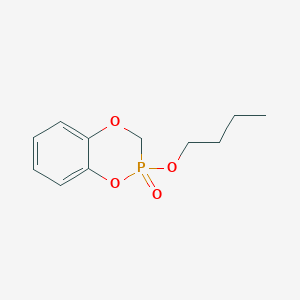
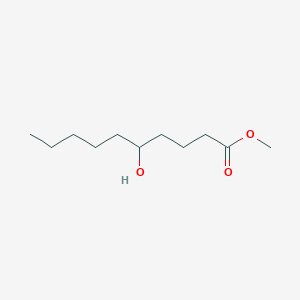
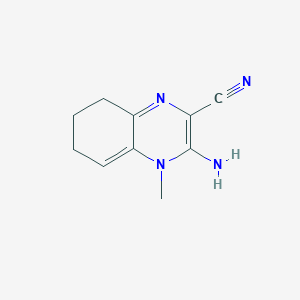


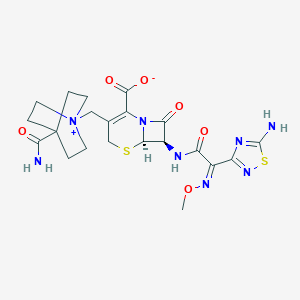
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
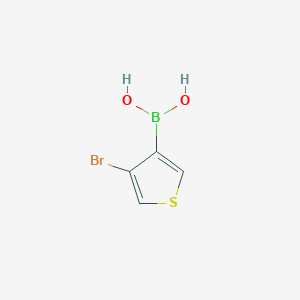
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
